molecular formula C13H15N3OS B5854148 1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5854148
M. Wt: 261.34 g/mol
InChI Key: SPYDXINDHNLHBQ-UHFFFAOYSA-N
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Description

Compounds with the 1,2,4-triazole moiety are of significant interest due to their diverse chemical and biological activities. The introduction of the ethylphenyl and methyl-triazolylthio ethanone groups can potentially influence the compound's reactivity and properties, making it a subject of chemical and spectroscopic studies.

Synthesis Analysis

Compounds similar to "1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone" have been synthesized using various methods, including condensation reactions and cycloadditions, often involving chloroacetyl ferrocene, thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]-triazol-3-one, or similar starting materials in the presence of sodium hydride and potassium iodide at reflux conditions (Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined using X-ray crystallography, demonstrating the influence of the triazole and ethanone groups on the overall molecular geometry. The detailed structural analysis allows for the exploration of molecular conformations and the impact of substituents on the chemical behavior (Dolzhenko et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including interactions with other organic molecules and potential catalytic activities due to their triazole and thioether functionalities. The reactivity can be explored through experimental and theoretical methods to understand the underlying mechanisms (Saraç, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior in different environments. These characteristics are often determined through spectroscopic techniques and thermal analyses, providing insights into the stability and phase behavior of the compound (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and potential for forming derivatives, are central to understanding the compound's applications and interactions. Studies often employ spectroscopic methods and computational chemistry to predict and verify these properties, aiding in the development of new materials and compounds with desired functionalities (Govindhan et al., 2017).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of 1,2,4-triazole derivatives is a hot topic in medicinal chemistry due to their wide range of biological activities. Future research could focus on exploring the potential biological activities of this compound and developing more efficient synthesis methods .

properties

IUPAC Name

1-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-10-4-6-11(7-5-10)12(17)8-18-13-15-14-9-16(13)2/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYDXINDHNLHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

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